molecular formula C8H5N3O3 B14866744 6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde

6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B14866744
M. Wt: 191.14 g/mol
InChI Key: NPDQTTNPZWJOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-A]pyridine scaffolds. One common method includes the use of radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the reaction of cyanoacetohydrazide with aromatic aldehydes and nitroacetophenone under specific conditions can yield functionalized imidazo[1,2-A]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-A]pyridine have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its nitro functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5N3O3/c12-5-7-3-9-8-2-1-6(11(13)14)4-10(7)8/h1-5H

InChI Key

NPDQTTNPZWJOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.